

A Technical Guide to 3,5-Diiodosalicylic Acid: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

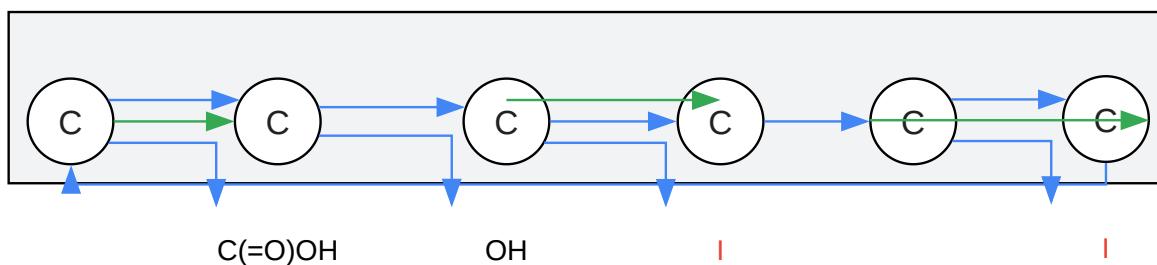
Compound of Interest

Compound Name: **3,5-Diiodosalicylic acid**

Cat. No.: **B7765214**

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **3,5-Diiodosalicylic acid** (CAS No: 133-91-5), a pivotal halogenated aromatic compound. We delve into its precise molecular structure and IUPAC nomenclature, physicochemical properties, and established synthetic methodologies. The guide highlights its critical role as a versatile intermediate in the pharmaceutical industry, particularly in the synthesis of iodinated contrast media and novel therapeutic agents, including anthelmintics. Furthermore, its applications in analytical chemistry are discussed. Detailed experimental protocols, safety and handling procedures, and expert insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.


Chemical Identity and Molecular Structure

3,5-Diiodosalicylic acid is an organic compound built upon a salicylic acid backbone, which is characterized by a benzene ring substituted with adjacent hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.^[1] In this derivative, two iodine atoms are covalently bonded to the aromatic ring at positions 3 and 5, relative to the carboxylic acid group.

The accepted IUPAC name for this compound is 2-Hydroxy-3,5-diiodobenzoic acid.^{[1][2][3][4][5]} It is also commonly referred to by synonyms such as 3,5-Diido-2-hydroxybenzoic acid.^{[1][4][5]}

Identifier	Value
CAS Number	133-91-5[2][3][4]
Molecular Formula	C ₇ H ₄ I ₂ O ₃ [1][2][3][4]
Molecular Weight	389.91 g/mol [2][3][4]
InChI Key	DHZVWQPHNWDCFS-UHFFFAOYSA-N[1][6]
Canonical SMILES	C1=C(C(=C(C=C1I)O)C(=O)O)O[1]

The presence of the electron-withdrawing iodine atoms significantly influences the electronic properties and reactivity of the aromatic ring and the acidity of the phenolic and carboxylic acid protons. This unique structural arrangement is fundamental to its utility as a chemical intermediate.[1][4]

[Click to download full resolution via product page](#)

Caption: Molecular Structure of 2-Hydroxy-3,5-diiodobenzoic acid.

Physicochemical Properties

The physical and chemical properties of **3,5-Diiodosalicylic acid** are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Appearance	White to off-white or slightly yellow crystalline powder or needles.	[1][2][4]
Melting Point	220-236 °C (with decomposition).	[2][4][7][8]
Solubility	Sparingly soluble in water; freely soluble in alcohol, ether, and most other organic solvents. Practically insoluble in chloroform and benzene.	[1][2][8]
Density	~2.697 g/cm ³	[8]
Boiling Point	380.8 °C at 760 mmHg	[8]
Flash Point	184.1 °C	[8]

The compound's high melting point is indicative of a stable crystalline lattice structure. Its solubility profile—poor in water but high in organic solvents—is typical for aromatic carboxylic acids and is a key consideration for its use in organic synthesis and subsequent purification processes.

Synthesis and Characterization

Overview of Synthetic Routes

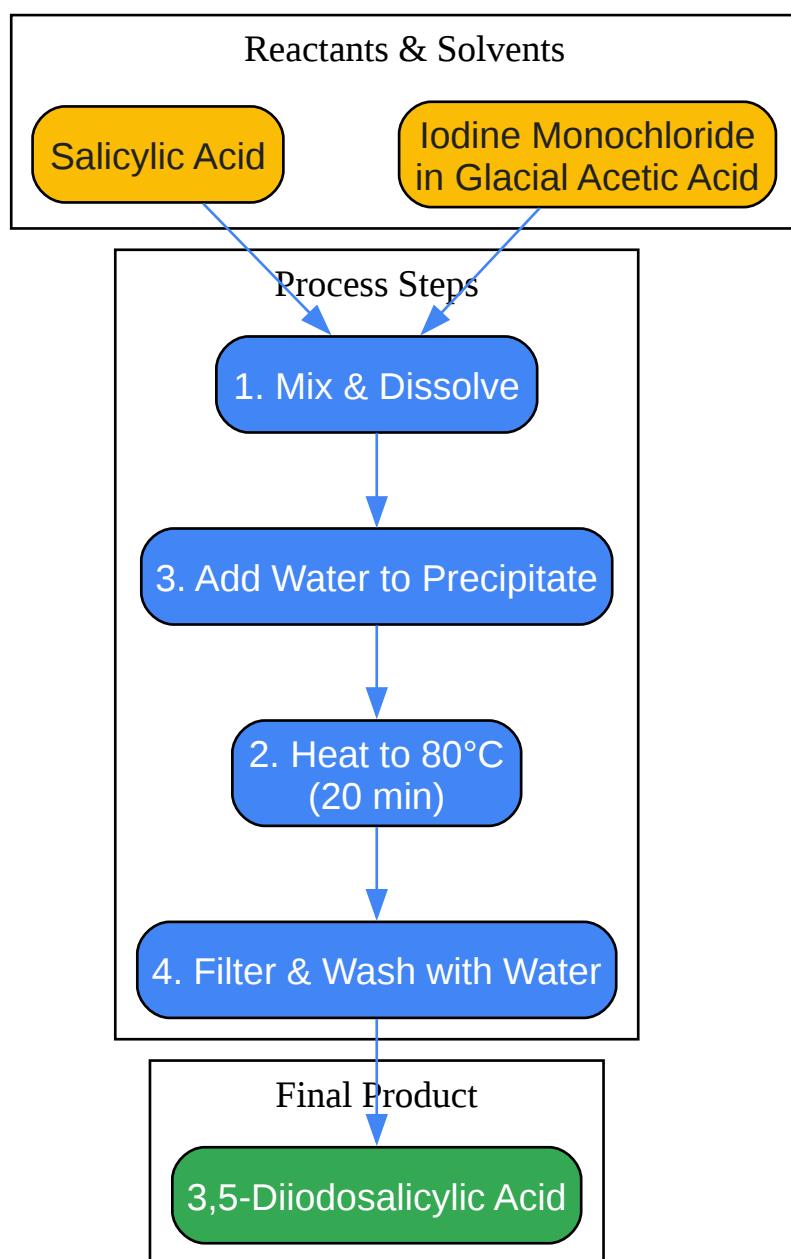
Several methods have been established for the synthesis of **3,5-Diiodosalicylic acid**. Common approaches involve the direct iodination of salicylic acid using various iodinating agents. These include:

- Heating salicylic acid with elemental iodine in alcohol.[9]
- Utilizing a combination of iodine and an oxidizing agent like mercuric oxide or iodic acid.[9]
- Reaction with iodine monochloride (ICl) in a suitable solvent.[9][10]

The iodine monochloride method is particularly effective and widely cited due to its high efficiency and yield.^[9] ICI serves as a potent source of electrophilic iodine (I^+), which readily attacks the electron-rich positions of the salicylic acid ring (ortho and para to the activating hydroxyl group). The presence of the deactivating carboxylic acid group directs the second iodination to the other available activated position.

Detailed Experimental Protocol: Synthesis via Iodine Monochloride

This protocol is adapted from the robust and verified procedure published in *Organic Syntheses*.^[9]


Expertise & Experience Insight: This procedure is favored for its high yield and the relative ease of handling iodine monochloride compared to more hazardous reagents. The use of glacial acetic acid as a solvent is strategic; it readily dissolves the salicylic acid starting material and is an appropriate medium for the electrophilic aromatic substitution reaction.

Methodology:

- **Dissolution of Reactant:** In a 2-liter beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid. Note: Complete dissolution may occur upon addition of the ICI solution.^[9]
- **Addition of Iodinating Agent:** While stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.
- **Initiation of Precipitation:** Add 725 mL of water to the mixture. A yellow precipitate of **3,5-Diiodosalicylic acid** will form. **Causality:** The product is significantly less soluble in the aqueous acetic acid mixture than the reactants, driving the reaction forward via Le Châtelier's principle.
- **Reaction Completion:** With continued stirring, gradually heat the reaction mixture on a hot plate to 80 °C and maintain this temperature for approximately 20 minutes to ensure the reaction goes to completion.
- **Isolation and Washing:** Cool the mixture and filter the precipitate by suction. Wash the collected solid thoroughly with water to remove residual acetic acid and any unreacted

reagents. A wash with a 5% sodium sulfite solution can be employed to remove any free iodine, if present.[9]

- Drying: Dry the final product. The expected yield is 64–64.5 g (91–92% of the theoretical amount).[9]
- Recrystallization (Optional): For higher purity, the product can be recrystallized from acetone.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,5-Diiodosalicylic acid**.

Analytical Characterization

To confirm the identity and purity of the synthesized product, standard analytical techniques are employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is used to confirm the substitution pattern on the aromatic ring.[11]
- Infrared (IR) Spectroscopy: FTIR analysis will show characteristic peaks for the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-I bonds.[3]
- Melting Point Analysis: A sharp melting point range consistent with literature values indicates high purity.

Key Applications in Drug Development and Research

3,5-Diiodosalicylic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile building block in the synthesis of various high-value molecules.[4][12]

- Intermediate for Iodinated Contrast Media: One of its primary applications is in the development of iodinated contrast agents used to enhance the visibility of internal structures in medical imaging techniques like X-rays and Computed Tomography (CT) scans.[12][13] The high atomic weight and electron density of the iodine atoms are responsible for absorbing X-rays, creating contrast. The di-iodo salicylic acid core provides a stable scaffold for building more complex and safer contrast agents.
- Precursor for Veterinary Anthelmintics: It is a key starting material for the synthesis of potent anthelmintic (anti-parasitic) drugs.[14] Notable examples include Rafoxanide and Closantel, which are used to treat parasitic infections in livestock.[14]
- Scaffold for Novel Therapeutic Agents: Researchers are exploring its use in synthesizing new drugs that target specific cellular pathways.[12] Its role as a metabolite of aspirin and its

identified agonist activity at the G protein-coupled receptor GPR35 make it a compound of interest in inflammation and metabolic disease research.[7][8]

- Reagent in Analytical Chemistry: The compound is also utilized as a reagent in analytical methods, for instance, in the detection and quantification of certain metal ions or iodine in various samples.[4][13]

Safety, Handling, and Storage

As with all halogenated compounds, proper safety protocols must be strictly followed when handling **3,5-Diiodosalicylic acid**.

GHS Hazard Classification:

Hazard Class	Hazard Statement	Code
Acute Toxicity, Oral	Harmful if swallowed	H302[15]
Skin Corrosion/Irritation	Causes skin irritation	H315[15][16]
Serious Eye Damage/Irritation	Causes serious eye irritation	H319[15][16]
STOT - Single Exposure	May cause respiratory irritation	H335[15][16]

Recommended Handling Procedures:

- Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[17][18]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16][17]
- Hygiene: Avoid contact with skin, eyes, and clothing.[17][19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][18]

First Aid Measures:

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[15][17]

- In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[15][17][18]
- In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do.[15][17][18]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[17]

Storage:

- Store in a cool, dry, and well-ventilated place away from incompatible materials.[18][19]
- Keep the container tightly closed to prevent moisture absorption and contamination.[17][18][19]

Conclusion

2-Hydroxy-3,5-diiodobenzoic acid is a fine chemical of significant industrial and academic importance. Its well-defined structure, characterized by a salicylic acid core with two iodine substituents, imparts unique reactivity that makes it an invaluable intermediate. From life-saving medical imaging agents to essential veterinary medicines, its applications are diverse and critical. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its potential in drug discovery and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
2. 3,5-Diiodosalicylic Acid [drugfuture.com]
3. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 3,5-Diiodosalicylic acid 99 133-91-5 [sigmaaldrich.com]
- 7. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
- 11. 3,5-Diiodosalicylic acid(133-91-5) 1H NMR [m.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 15. fishersci.fi [fishersci.fi]
- 16. chemos.de [chemos.de]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 18. samratpharmachem.com [samratpharmachem.com]
- 19. 3,5-Diiodosalicylic Acid Manufacturers, SDS [mubychem.com]
- To cite this document: BenchChem. [A Technical Guide to 3,5-Diiodosalicylic Acid: Structure, Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7765214#molecular-structure-and-iupac-name-of-3-5-diiodosalicylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com